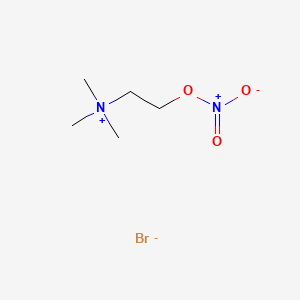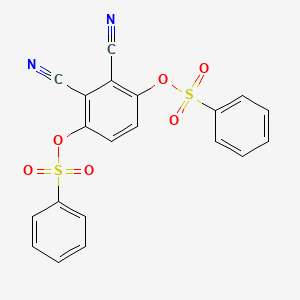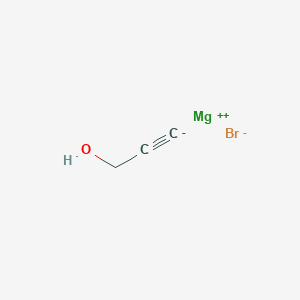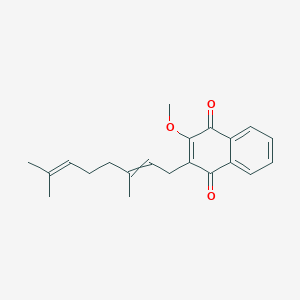![molecular formula C18H9N9O14 B14505285 3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline CAS No. 62811-40-9](/img/structure/B14505285.png)
3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline is a highly energetic compound known for its potential applications in various fields, including military and industrial sectors. This compound is characterized by its complex structure, which includes multiple nitro groups and an amino group, contributing to its high energy content and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline typically involves the nitration of precursor compounds. One common method involves the reaction of picryl chloride with 3,5-diamino-1,2,4-triazole in a solvent such as dimethylformamide (DMF) under microwave activation . This method allows for efficient nitration and the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the highly energetic nature of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur, where nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for reduction and strong acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amino derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline involves its ability to release a significant amount of energy upon decomposition. The compound’s nitro groups play a crucial role in this process, as they can undergo rapid exothermic reactions. The molecular targets and pathways involved include interactions with other energetic materials and the generation of high-pressure gases upon decomposition .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and used in similar applications.
3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole: Another high-energy material with similar structural features.
Uniqueness
3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline is unique due to its specific arrangement of nitro and amino groups, which contribute to its high energy content and stability
Propiedades
Número CAS |
62811-40-9 |
|---|---|
Fórmula molecular |
C18H9N9O14 |
Peso molecular |
575.3 g/mol |
Nombre IUPAC |
3-[3-(3-amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline |
InChI |
InChI=1S/C18H9N9O14/c19-15-11(24(34)35)4-9(22(30)31)13(17(15)26(38)39)6-1-7(3-8(2-6)21(28)29)14-10(23(32)33)5-12(25(36)37)16(20)18(14)27(40)41/h1-5H,19-20H2 |
Clave InChI |
OZUDRTONPSRTTN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-])C3=C(C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
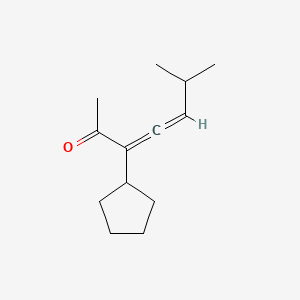
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
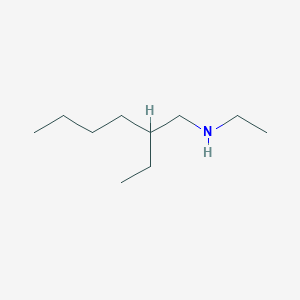
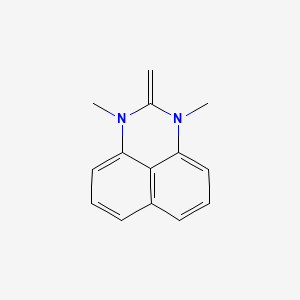
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)



